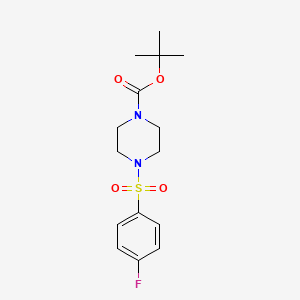

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-fluorophenyl sulfonyl group at the 4-position. The tert-butyl carbamate acts as a protective group for the piperazine nitrogen, enabling selective functionalization during synthesis . The 4-fluorophenyl sulfonyl moiety contributes to the compound’s electronic and steric profile, influencing its reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding and C–H···π interactions) . This compound is frequently employed as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and serotonin receptor modulators .

Properties

IUPAC Name |

tert-butyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCFATZMABJSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Carboxylation: The tert-butyl group is introduced via a carboxylation reaction, often using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the fluorophenyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products can include sulfides or thiols.

Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities. It may act as a ligand for various biological targets, influencing processes such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it a valuable intermediate in the production of various drugs.

Mechanism of Action

The mechanism by which tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –F) enhance electrophilicity, facilitating nucleophilic substitution or coupling reactions . Electron-donating groups (e.g., –OCH₃) may stabilize charge-transfer interactions .

- Stability: Fluorine-substituted derivatives exhibit superior stability in biological media compared to nitro- or amino-substituted analogs, which degrade under acidic or reducing conditions .

- Biological Activity: The 4-fluorophenyl sulfonyl group is optimal for dual 5-HT3/5-HT6 receptor modulation, while bulkier substituents (e.g., anthraquinone) are tailored for anticancer activity .

Crystallographic and Intermolecular Interactions

The 4-fluorophenyl analog exhibits weak hydrogen-bond-like interactions (C–H···O) and C–H···π stacking in its crystal lattice, contributing to its stability . Comparatively, nitro-substituted analogs show stronger dipole-dipole interactions due to the nitro group’s polarity, while anthraquinone derivatives display π-π stacking dominated by planar aromatic systems .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Fluorine’s electronegativity and small atomic radius make it ideal for target binding (e.g., BTK inhibition ).

- Agrochemicals : Chloro/fluoro/trifluoromethyl-substituted derivatives are prioritized for herbicidal activity due to their lipophilicity and environmental stability .

- PROTACs : The 4-fluorophenyl sulfonyl group serves as a linker in chimeric molecules for lysosomal degradation pathways .

Biological Activity

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate (commonly referred to as compound 1 ) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 can be represented by the following chemical structure:

- Molecular Formula : C17H22FN2O3S

- Molecular Weight : 358.44 g/mol

- CAS Number : 141940-39-8

The presence of a sulfonyl group and a fluorophenyl moiety contributes to its unique pharmacological profile.

Research indicates that compound 1 exhibits activity primarily through interactions with various neurotransmitter receptors, particularly in the central nervous system (CNS). The following mechanisms have been elucidated:

- 5-HT Receptor Modulation : Compound 1 has been shown to act as an antagonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 subtypes. This dual action suggests potential applications in treating mood disorders and schizophrenia by modulating serotonin pathways .

- Dopaminergic Activity : Preliminary studies indicate that compound 1 may influence dopaminergic pathways, which are critical in the treatment of psychotic disorders. Its structural similarities to known antipsychotics suggest it may share similar efficacy in managing symptoms associated with dopamine dysregulation .

Biological Activity Data

A summary of key biological activity findings for compound 1 is presented in Table 1 below:

Case Study 1: Antipsychotic Potential

In a study evaluating the antipsychotic potential of compound 1, researchers administered it to rats subjected to phencyclidine (PCP) treatment, which induces hyperlocomotion—a model for psychosis. Compound 1 significantly reduced hyperlocomotion, suggesting its potential utility as an antipsychotic agent. The study highlighted its ability to enhance novelty discrimination in treated animals, reinforcing its therapeutic promise .

Case Study 2: Selectivity and Safety Profile

A safety screening panel assessed compound 1 against various receptors and ion channels. The results indicated that while compound 1 exhibited potent activity at its primary targets, it displayed minimal off-target effects, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of a piperazine precursor. For example, reacting 4-fluorophenylsulfonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base like pyridine or triethylamine in solvents such as 1,4-dioxane or dichloromethane (DCM). Yield optimization requires controlled stoichiometry (e.g., 1.5–2.0 equivalents of sulfonyl chloride) and inert atmospheres to prevent side reactions . Purification via flash chromatography or crystallization (e.g., using EtOAc/hexane) is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm), piperazine protons (3.2–3.5 ppm), and aromatic protons from the 4-fluorophenyl group (7.3–7.7 ppm) .

- LCMS : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the sulfonyl-piperazine linkage .

- FT-IR : Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups are diagnostic .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in DCM or chloroform. Stability tests show decomposition above 150°C, with hydrolytic sensitivity under strong acidic/basic conditions. Storage at –20°C in anhydrous environments is recommended to preserve integrity .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity as a kinase or receptor inhibitor?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like Bruton’s tyrosine kinase (BTK) or 5-HT receptors. The sulfonyl group acts as a hydrogen-bond acceptor, while the fluorophenyl moiety enhances lipophilicity for membrane penetration. Pharmacophore mapping identifies critical π-π stacking and electrostatic interactions . Validation via in vitro assays (e.g., IC₅₀ measurements) correlates computational predictions with experimental activity .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Batch-to-batch variability often arises from incomplete sulfonylation or byproduct formation (e.g., di-sulfonylated piperazine). Strategies include:

- Reaction monitoring : TLC or in-situ FT-IR tracks sulfonyl chloride consumption.

- Temperature control : Maintaining 0–5°C minimizes exothermic side reactions.

- Workup optimization : Quenching with ice-cwater removes excess reagents, while silica gel chromatography isolates the mono-sulfonylated product .

Q. How does stereoelectronic tuning of the sulfonyl group impact biological activity?

Substituents on the sulfonyl group modulate electron-withdrawing effects and steric bulk. For example:

- 4-Fluorophenyl : Enhances metabolic stability via reduced CYP450 affinity.

- Trifluoromethylsulfonyl : Increases electrophilicity, improving covalent binding to cysteine residues in target enzymes. Comparative SAR studies show that bulkier groups (e.g., cyclopentyl) reduce solubility but improve target selectivity .

Q. What role does this compound play in PROTAC (PROteolysis-Targeting Chimera) development?

The tert-butyl carboxylate acts as a linker, connecting an E3 ligase ligand (e.g., thalidomide) to a target protein-binding moiety. Its piperazine core provides conformational flexibility, optimizing ternary complex formation. In vitro degradation assays (e.g., Western blotting) validate proteasome-mediated target depletion .

Methodological Considerations

Q. How are regioselectivity challenges addressed in derivatization reactions?

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group shields the piperazine nitrogen, enabling selective sulfonylation at the 4-position. Acidic deprotection (e.g., TFA/DCM) regenerates the free amine for further functionalization .

- Catalytic systems : Pd/C or Ni catalysts mediate cross-coupling reactions (e.g., Suzuki-Miyaura) on the fluorophenyl ring without Boc cleavage .

Q. What analytical workflows validate compound purity for in vivo studies?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve baseline separation of impurities (<0.5% area).

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.

- X-ray crystallography : Resolves stereochemical ambiguities; intermolecular interactions (e.g., hydrogen bonds) validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.